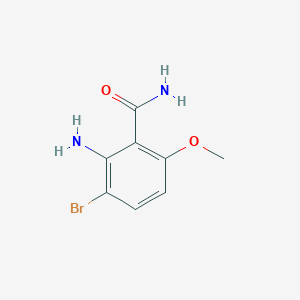

2-Amino-3-bromo-6-methoxy-benzamide

Description

Properties

IUPAC Name |

2-amino-3-bromo-6-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c1-13-5-3-2-4(9)7(10)6(5)8(11)12/h2-3H,10H2,1H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFLQXDDXQAAOGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Br)N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of 6-Methoxybenzoic Acid

The synthesis begins with 6-methoxybenzoic acid as the starting material. Nitration is performed using concentrated nitric acid (60–75% w/w) at 0–5°C to favor ortho/para substitution relative to the methoxy group. Under these conditions, the nitro group is introduced predominantly at position 2 (ortho to the methoxy group), yielding 2-nitro-6-methoxybenzoic acid (Fig. 1A).

Key Reaction Conditions

Bromination at Position 3

The nitro group at position 2 acts as a meta-directing group, enabling bromination at position 3. A mixture of N-bromosuccinimide (NBS) and benzoyl peroxide in chlorinated solvents (e.g., dichloromethane) facilitates radical bromination at 50–70°C. This step produces 2-nitro-3-bromo-6-methoxybenzoic acid (Fig. 1B).

Optimization Notes

Reduction of Nitro to Amino Group

Catalytic hydrogenation using Pd/C (10% w/w) in methanol under hydrogen gas (1–3 atm) reduces the nitro group to an amino group, yielding 2-amino-3-bromo-6-methoxybenzoic acid (Fig. 1C). Alternative reductants like iron/HCl may be used but require careful pH control to prevent dehalogenation.

Critical Parameters

Conversion to Benzamide

The carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acid chloride, which is subsequently treated with aqueous ammonia to yield the final product, This compound (Fig. 1D).

Reaction Details

-

Activation: SOCl₂ (2 eq), reflux in anhydrous toluene.

-

Amidation: NH₃ gas bubbled into the acid chloride solution at 0°C.

Total Yield : ~50–55% (four steps).

Pathway 2: Directed Ortho-Metalation (DoM) Strategy

Directed Bromination via Lithium-Halogen Exchange

Starting with 6-methoxybenzamide , a directed ortho-metalation approach is employed. The amide group is deprotonated using lithium diisopropylamide (LDA) at -78°C in tetrahydrofuran (THF), forming a resonance-stabilized aryl lithium species. Quenching with 1,2-dibromoethane introduces bromine at position 3, yielding 3-bromo-6-methoxybenzamide (Fig. 2A).

Advantages

Nitration and Reduction

Nitration of 3-bromo-6-methoxybenzamide with fuming nitric acid introduces a nitro group at position 2 (ortho to bromine), forming 2-nitro-3-bromo-6-methoxybenzamide . Subsequent reduction with SnCl₂/HCl converts the nitro group to amino, yielding the target compound (Fig. 2B).

Challenges

Total Yield : ~38% (three steps).

Pathway 3: Diazotization and Bromine Displacement

Synthesis of 2-Amino-6-methoxybenzoic Acid

6-methoxybenzoic acid is nitrated at position 2 and reduced to 2-amino-6-methoxybenzoic acid as described in Pathway 1.

Diazotization and Bromination

The amino group is diazotized using NaNO₂/HBr at 0–5°C, forming a diazonium salt. Subsequent treatment with CuBr/HBr facilitates Sandmeyer-type bromination, replacing the diazo group with bromine at position 3 (Fig. 3A).

Key Considerations

Amidation

The carboxylic acid is converted to the benzamide as in Pathway 1.

Total Yield : ~45% (four steps).

Comparative Analysis of Methodologies

| Parameter | Pathway 1 | Pathway 2 | Pathway 3 |

|---|---|---|---|

| Regioselectivity | Moderate | High | Moderate |

| Total Yield | 50–55% | 38% | 45% |

| Scalability | High | Moderate | High |

| Purification Complexity | Low | Moderate | Low |

Pathway 1 offers the best balance of yield and scalability, leveraging well-established nitration and bromination protocols. Pathway 2, while highly regioselective, suffers from lower yields due to competitive side reactions during nitration. Pathway 3 is advantageous for large-scale production but requires stringent temperature control during diazotization.

Experimental Optimization and Troubleshooting

Bromination Side Reactions

-

Di-substitution : Excess NBS or prolonged reaction times may lead to di-brominated byproducts. Mitigated by using 1:1 NBS stoichiometry and monitoring via TLC.

-

Debromination : Reduction steps (e.g., catalytic hydrogenation) may partially remove bromine. Substituting Fe/HCl with Zn/HOAc minimizes this risk .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-bromo-6-methoxy-benzamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium methoxide, potassium thiolate, and primary amines. The reactions are typically carried out in polar solvents like ethanol or dimethylformamide (DMF) at elevated temperatures.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Major Products Formed

Substitution: Formation of substituted benzamides with various functional groups.

Oxidation: Formation of nitrobenzamides.

Reduction: Formation of aminobenzamides.

Scientific Research Applications

2-Amino-3-bromo-6-methoxy-benzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential therapeutic applications in drug development.

Industry: Utilized in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3-bromo-6-methoxy-benzamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and metabolic pathways .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The positions and types of substituents significantly alter molecular properties. Key comparisons include:

Key Observations :

- Bromine Position : Bromine at position 3 (target compound) vs. 6 (6-bromo-2-chloro-3-methoxybenzamide) affects steric accessibility for reactions like Suzuki coupling.

- Amino vs. Chloro: The amino group in the target compound increases nucleophilicity compared to chloro-substituted analogs, enabling different reaction pathways .

- Methoxy Group : The electron-donating OCH₃ group at position 6 stabilizes the aromatic ring, influencing electronic properties and reactivity .

Spectroscopic Differentiation

Infrared (IR) and Raman spectroscopy are critical for distinguishing functional groups:

| Functional Group | IR Absorption (cm⁻¹) | Raman Shift (cm⁻¹) |

|---|---|---|

| NH₂ (stretch) | 3300–3500 (broad) | 3300–3450 (weak) |

| C=O (amide) | 1640–1680 | 1680–1700 |

| C-O (methoxy) | 1240–1270 | 1250–1280 |

| C-Br | 560–650 | 250–300 (polarizability) |

Biological Activity

2-Amino-3-bromo-6-methoxy-benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article aims to detail the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHBrNO

- Molecular Weight : 243.09 g/mol

This compound features a benzene ring substituted with an amino group, a bromine atom, and a methoxy group, which contribute to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in various cancer cell lines.

- Antimicrobial Properties : It has shown potential against certain bacterial strains, making it a candidate for further investigation in antibacterial therapies.

The anticancer effects of this compound are attributed to its ability to:

- Induce reactive oxygen species (ROS) production, leading to oxidative stress in cancer cells.

- Modulate signaling pathways associated with cell proliferation and apoptosis.

Case Studies

A study evaluated the compound's efficacy against several cancer cell lines, including breast and leukemia cells. The results indicated a significant reduction in cell viability at specific concentrations, demonstrating its potential as an anticancer agent.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| Breast Cancer (MCF-7) | 12.5 | 4.0 |

| Leukemia (K562) | 10.0 | 5.5 |

In Vitro Studies

Research has also explored the antimicrobial properties of this compound against various bacterial strains. The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Modifications to the benzene ring or substituents can enhance or diminish its efficacy:

- Bromine Substitution : Enhances cytotoxicity against cancer cells.

- Methoxy Group : Contributes to improved solubility and bioavailability.

Q & A

Q. What are the optimal synthetic routes for 2-Amino-3-bromo-6-methoxy-benzamide, and how can reaction conditions be systematically optimized?

- Methodological Answer : Start with retrosynthetic analysis using AI-powered tools (e.g., Template_relevance models like Reaxys or Pistachio) to identify feasible precursors and intermediates . Key steps include bromination of the benzamide scaffold, followed by methoxy group introduction via nucleophilic substitution. Optimize reaction conditions (e.g., solvent polarity, temperature) using Design of Experiments (DoE) to maximize yield and purity. Validate intermediates via LC-MS and NMR, and confirm final product structure via X-ray crystallography (SHELX refinement) .

Q. How can researchers safely handle this compound in laboratory settings?

- Methodological Answer : Refer to safety data sheets (SDS) for hazard mitigation: use fume hoods for synthesis, wear nitrile gloves, and store at 2–8°C in amber glass under inert gas . In case of inhalation, move to fresh air and consult a physician. Monitor for decomposition byproducts (e.g., HBr release) using FT-IR spectroscopy.

Q. What spectroscopic techniques are recommended for characterizing this compound, and how should data discrepancies be resolved?

- Methodological Answer : Use a combination of -/-NMR (in DMSO-d6), FT-IR (for amide C=O stretch at ~1650 cm), and high-resolution mass spectrometry (HRMS) . Cross-validate melting points (mp) with literature: discrepancies may arise from polymorphic forms or impurities. Compare experimental mp (e.g., 173–175°C for analogues ) with NIST Chemistry WebBook data .

Advanced Research Questions

Q. How can crystallographic refinement (e.g., SHELXL) resolve structural ambiguities in this compound derivatives?

- Methodological Answer : For twinned crystals or high-resolution data, employ SHELXL’s twin refinement and anisotropic displacement parameters . Use the HKLF 5 format for intensity integration. Validate hydrogen bonding (e.g., N–H···O interactions) via PLATON software. Address disorder in the methoxy group using PART instructions and electron density maps.

Q. What computational strategies address contradictions in pharmacological activity predictions for this benzamide derivative?

- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with MD simulations to assess binding to targets like dopamine D2 or serotonin 5-HT3 receptors . Resolve discrepancies between in silico predictions and in vitro assays by analyzing force field parameters (e.g., AMBER vs. CHARMM) and solvation models (implicit vs. explicit). Validate with SPR (surface plasmon resonance) for binding kinetics.

Q. How should researchers design experiments to analyze conflicting data in synthetic yield or purity across studies?

- Methodological Answer : Apply triangulation: replicate reactions under reported conditions, then vary parameters (e.g., catalyst loading, reaction time). Use HPLC-DAD to quantify impurities and identify side products (e.g., debrominated byproducts). Cross-reference with synthetic routes in PubChem and crystallographic databases . For statistical rigor, apply Grubbs’ test to identify outliers in yield data .

Q. What advanced analytical workflows integrate spectroscopic and crystallographic data to confirm stereoelectronic effects in this compound?

- Methodological Answer : Combine X-ray charge density analysis (via MoPro) with -NMR to probe resonance effects in the benzamide ring . Compare experimental electron density maps with DFT-calculated (B3LYP/6-311++G**) electrostatic potentials. Correlate C–Br bond lengths with chemical shifts to assess hyperconjugation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.